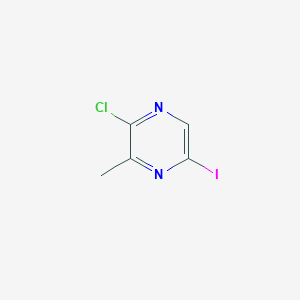

2-Chloro-5-iodo-3-methyl-pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAIJMNIJQGPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Chemistry and Functionalization of 2 Chloro 5 Iodo 3 Methyl Pyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds in pyrazine (B50134) chemistry. rsc.org These methodologies, including the well-established Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig, Heck, and Stille couplings, provide powerful tools for the derivatization of halogenated pyrazines. rsc.org

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting organoboron compounds with organic halides. libretexts.org This reaction is favored for its mild conditions and the use of non-toxic and stable organoborane reagents. libretexts.org The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of dihalogenated pyrazines, the Suzuki-Miyaura reaction can be performed selectively. For instance, dichloropyrazines can be coupled with arylboronic acids. researchgate.netresearchgate.net The reactivity of the halogens typically follows the order I > Br > Cl, allowing for selective coupling at the more reactive site. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazines This table is representative of typical Suzuki-Miyaura reaction conditions and is not an exhaustive list of all possibilities.

| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2,6-bis(p-methoxyphenyl)pyridine |

| 2-Chloropyrazine | Arylboronic acids | ONO pincer Pd(II) complexes | Not specified | H2O/Toluene | 2-Arylpyrazines |

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The ability to carry out the reaction under mild conditions, including at room temperature and in aqueous media, has made it a widely used tool in the synthesis of complex molecules. wikipedia.org

The Sonogashira reaction has been successfully applied to the synthesis of various alkynyl pyrazines. nih.govorganic-chemistry.org The reaction proceeds via a catalytic cycle involving both palladium and copper. wikipedia.org Variations of the reaction, such as copper-free Sonogashira coupling, have been developed to avoid the formation of alkyne dimers as byproducts. wikipedia.org

Table 2: Examples of Sonogashira Coupling for Alkynyl Pyrazine Synthesis This table illustrates typical conditions and is not exhaustive.

| Halide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium Complex | Copper(I) salt | Amine (e.g., Et3N) | Various |

| Acyl Chlorides | Terminal Alkynes | PdCl2(PhCN)2 | CuI | Triethylamine | Not specified |

| Aryl Halides | (Trimethylsilyl)acetylene | Pd/Cu | Not applicable | Not specified | Not specified |

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.org Both palladium and nickel catalysts can be employed, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org

Organozinc reagents are compatible with a wide array of sensitive functional groups, making the Negishi coupling highly valuable in complex syntheses. nih.gov The reaction has been successfully used in the preparation of bipyridines and other heterocyclic compounds. orgsyn.org The reactivity of halides in Negishi coupling typically follows the order I > Br > Cl, allowing for selective functionalization. orgsyn.org

Table 3: Overview of Negishi Coupling Components This table provides a general overview of the reaction components.

| Component | Examples |

|---|---|

| Organic Halide (R-X) | Alkenyl, aryl, allyl, alkynyl, or propargyl halides (Cl, Br, I) or triflates |

| Organozinc Reagent (R'-ZnX') | Alkenyl, aryl, allyl, alkyl, benzyl (B1604629), homoallyl, and homopropargyl zinc halides |

| Catalyst | PdL_n (e.g., Pd(PPh3)4) or NiL_n (e.g., Ni(PPh3)4) |

| Ligand (L) | Triphenylphosphine (B44618), dppe, BINAP, XPhos |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine. mychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its efficiency and broad applicability in the creation of aryl amines, which are crucial components in many pharmaceuticals and materials. mychemblog.comyoutube.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the success of the reaction. youtube.com This methodology has been applied to the amination of various heterocyclic systems. researchgate.net

Table 4: Key Components in Buchwald-Hartwig Amination This table summarizes the essential components of the reaction.

| Component | Role/Examples |

|---|---|

| Aryl Halide/Triflate | Electrophile (e.g., aryl bromides, chlorides) |

| Amine | Nucleophile (aliphatic or aromatic amines, amides, etc.) |

| Palladium Catalyst | Pd(0) source (e.g., Pd2(dba)3) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) |

| Base | Stoichiometric quantity (e.g., Cs2CO3, NaOtBu) |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org The reaction typically involves oxidative addition of the halide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the final product. libretexts.org

The Heck reaction has been widely used in both academic and industrial settings. beilstein-journals.org While initially developed for aryl iodides, advancements have enabled the use of less reactive aryl bromides and chlorides. beilstein-journals.org The reaction can be performed under various conditions, including in aqueous media and under phosphine-free conditions. organic-chemistry.org

Table 5: General Parameters for the Heck Reaction This table provides a general outline of the Heck reaction conditions.

| Reactant | Description |

|---|---|

| Unsaturated Halide/Triflate | Aryl or vinyl halide (I, Br, Cl) or triflate |

| Alkene | Electron-rich or electron-poor olefins |

| Catalyst | Palladium source (e.g., Pd(OAc)2, Pd/C) |

| Base | Inorganic or organic base (e.g., KOAc, Et3N) |

| Ligand (optional) | Phosphine ligands (e.g., PPh3) or N-heterocyclic carbenes |

The Stille coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organotin compound (stannane) and an organic halide or pseudohalide. organic-chemistry.org This reaction is known for its broad scope and the stability of the organotin reagents to air and moisture. rsc.orgorganic-chemistry.org The reactivity of the organic group on the tin reagent generally follows the order alkynyl > alkenyl > aryl > allyl > benzyl > alkyl. wikipedia.org

The Stille reaction is a valuable tool in pyrazine chemistry for C-C bond formation. rsc.org It can be used to couple stannylated pyrazines with various partners, including aryl, acyl, and vinyl halides. rsc.org In the case of dihalogenated substrates, selective coupling can be achieved. For example, in 3-chloro-5-iodo-4H-1,2,6-thiadiazin-4-one, Stille coupling occurs selectively at the iodo position. nih.gov

Table 6: Components of the Stille Coupling Reaction This table summarizes the key reactants and catalysts in a Stille coupling.

| Component | Examples |

|---|---|

| Organotin Reagent | Trimethylstannyl or tributylstannyl compounds |

| Organic Halide/Pseudohalide | Aryl, vinyl, acyl halides (I, Br, Cl), or triflates |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4, Pd(OAc)2) |

| Ligand (optional) | Phosphine ligands |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrazine Halides

Nucleophilic aromatic substitution is a cornerstone of pyrazine functionalization. In a dihalogenated pyrazine such as the target compound, the site of nucleophilic attack would depend on several factors, including the intrinsic reactivity of the carbon-halogen bond and the electronic influence of the other ring substituents.

Generally, in SNAr reactions on heteroaromatic halides, the reactivity order can be influenced by both the polarizability and the strength of the carbon-halogen bond. For pyrazines and other electron-deficient systems, the stability of the intermediate Meisenheimer complex is key. The more electron-withdrawing a halogen is, the more it can stabilize this intermediate, often making fluoride (B91410) the most reactive and iodide the least. However, the ease of C-X bond cleavage (C-I < C-Br < C-Cl < C-F) can also be a determining factor.

In the case of 2-chloro-5-iodo-3-methyl-pyrazine, the iodine at the C5 position would typically be the more reactive leaving group in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) due to the lower C-I bond energy. Conversely, in classical SNAr reactions with nucleophiles like amines or alkoxides, the situation is more complex. The chlorine at the C2 position is adjacent to a ring nitrogen, which strongly activates it towards nucleophilic attack. Therefore, it is plausible that SNAr reactions could occur selectively at the C2 position, displacing the chloride.

A study on 5-bromo-1,2,3-triazines, which are also electron-deficient aza-aromatic heterocycles, showed that they readily undergo SNAr reactions. acs.org This supports the principle that halogenated pyrazines are prime candidates for such transformations. acs.org

Table 1: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Probable Reactive Site | Leaving Group | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Chloride | Activation by adjacent nitrogen atom. |

| Palladium-Catalyzed Cross-Coupling | C5 | Iodide | Lower C-I bond dissociation energy. |

Directed Ortho-Metallation and Deprotonative Functionalization of Pyrazine Rings

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). Common DMGs include amides, carbamates, and methoxy (B1213986) groups. Halogens themselves can also act as DMGs, although they are generally weaker.

For this compound, there are no strong, classical DMGs present. However, deprotonation could still be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a superbase. The regioselectivity of this deprotonation would be influenced by the electronic effects of the substituents. The most acidic proton would likely be at the C6 position, as it is flanked by a nitrogen atom and the iodo-substituted carbon.

Research on the lithiation of 2-chloropyridine (B119429) has shown that the choice of base is critical. While alkyllithiums can lead to nucleophilic addition, bases like LDA can achieve ortho-metalation. nih.gov A BuLi-LiDMAE superbase has been shown to mediate an unusual C-6 lithiation of 2-chloropyridine. nih.govresearchgate.net These findings suggest that selective deprotonation of a chloro-iodomethylpyrazine is theoretically possible, which would create a lithiated intermediate ready to react with various electrophiles, introducing new functional groups onto the ring.

Other Selective Chemical Transformations

The selective reduction or dehalogenation of a dihalogenated pyrazine is a potential synthetic pathway. Catalytic hydrogenation is a common method for this transformation. The relative ease of reduction for carbon-halogen bonds is typically C-I > C-Br > C-Cl. Therefore, it is highly probable that under appropriate catalytic hydrogenation conditions (e.g., using Pd/C with a base), the iodo group at the C5 position of this compound could be selectively reduced to a hydrogen, yielding 2-chloro-3-methylpyrazine (B1202077). This would provide a method to selectively remove the iodo substituent while retaining the chloro and methyl groups.

The nitrogen atoms in the pyrazine ring are basic and can be derivatized, although they are less basic than the nitrogens in pyridine (B92270) due to the inductive effect of the second nitrogen atom. Common reactions include:

N-Oxidation: Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. In an unsymmetrical pyrazine, a mixture of N-oxide regioisomers could be formed. For the title compound, oxidation would likely occur at the N1 or N4 position. The electronic effects of the substituents would guide the selectivity.

Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) can form a quaternary pyrazinium salt. This process further activates the ring towards nucleophilic attack.

The photochemistry of halogenated aza-aromatic compounds has been studied, though specific data on this compound is unavailable. Generally, irradiation of halo-aromatic compounds can lead to homolytic cleavage of the carbon-halogen bond, forming an aryl radical. Given the weaker C-I bond, photochemical cleavage of the C5-I bond would be the most likely primary process. The resulting pyrazinyl radical could then undergo various reactions, such as hydrogen abstraction from the solvent or other radical-mediated processes. These types of reactions can lead to complex product mixtures and are often used in specialized synthetic applications.

Iv. Advanced Spectroscopic Characterization Methodologies for Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-5-iodo-3-methyl-pyrazine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the single proton on the pyrazine (B50134) ring is expected to appear as a singlet, given the absence of adjacent protons. Its chemical shift would be influenced by the surrounding chloro, iodo, and methyl substituents. Based on data for similar pyrazine systems, this proton is predicted to resonate in the downfield region, likely between 8.0 and 8.5 ppm. The methyl protons would also appear as a singlet, with a chemical shift anticipated around 2.5-2.7 ppm. bldpharm.com

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and steric effects of the substituents. The carbon bearing the iodine atom is expected to be significantly shifted to a lower field.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-H | 8.0 - 8.5 (s, 1H) | 140 - 145 |

| C-Cl | - | 150 - 155 |

| C-I | - | 100 - 105 |

| C-CH₃ | - | 155 - 160 |

| CH₃ | 2.5 - 2.7 (s, 3H) | 20 - 25 |

| C-N | - | 145 - 150 |

Note: Predicted values are based on the analysis of related pyrazine and pyridine (B92270) compounds.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the assignments. HSQC would show a correlation between the aromatic proton and its directly attached carbon. HMBC would reveal long-range couplings, for instance, between the methyl protons and the adjacent C3 and C2 carbons, and between the aromatic proton and the carbons at the C3 and C5 positions, thereby confirming the substitution pattern on the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will likely appear in the 1400-1600 cm⁻¹ range. The presence of the halogen substituents will give rise to absorptions at lower frequencies; the C-Cl stretching vibration is typically observed around 600-800 cm⁻¹, while the C-I stretch is expected at an even lower wavenumber, generally in the 500-600 cm⁻¹ region. nist.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N, C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₅H₄ClIN₂. The expected monoisotopic mass would be approximately 265.91 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), which will result in an M+2 peak with about one-third the intensity of the M+ peak. libretexts.org

The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways, including the loss of a methyl radical (M-15), a chlorine atom (M-35/37), or an iodine atom (M-127). Further fragmentation of the pyrazine ring would also be expected. libretexts.org

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₅H₄ClIN₂]⁺ | 266 | Molecular Ion (M⁺) |

| [C₅H₄³⁷ClIN₂]⁺ | 268 | M+2 Isotope Peak |

| [C₄H₁ClIN₂]⁺ | 251 | Loss of CH₃ |

| [C₅H₄IN₂]⁺ | 231 | Loss of Cl |

| [C₅H₄ClN₂]⁺ | 139 | Loss of I |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like pyrazine derivatives, characteristic absorptions corresponding to π → π* and n → π* transitions are observed.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region. The π → π* transitions, which are typically of high intensity, are likely to appear at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are generally weaker and appear at longer wavelengths. youtube.com The presence of chloro, iodo, and methyl substituents on the pyrazine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent pyrazine molecule. nist.govresearchgate.net

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

| π → π | 260 - 280 |

| n → π | 310 - 330 |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of related structures, such as halogenated pyrazoles, reveals key structural features. mdpi.com For instance, the pyrazine ring is expected to be essentially planar. The C-Cl, C-I, and C-C bond lengths and the angles between the substituents and the ring would be accurately determined, providing insight into the electronic and steric effects of the substituents on the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound (C₅H₄ClIN₂), the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of C₅H₄ClIN₂

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 22.54 |

| Hydrogen | H | 1.01 | 1.51 |

| Chlorine | Cl | 35.45 | 13.30 |

| Iodine | I | 126.90 | 47.62 |

| Nitrogen | N | 14.01 | 10.51 |

Comparison of these theoretical percentages with the experimental data obtained from elemental analysis serves as a critical check for the purity and correctness of the synthesized compound. labcompare.com

V. Computational Chemistry and Theoretical Studies on Pyrazine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic and geometric structures of molecules. researchgate.netyoutube.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. youtube.comarxiv.org

For pyrazine (B50134) derivatives, DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and predict key structural parameters. researchgate.netresearchgate.net For instance, in a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations using the B3LYP method were performed to determine bond lengths and angles. researchgate.net The calculated C-N and C-C bond lengths within the pyrazine ring were found to be shorter than typical single bonds, indicating some double bond character. researchgate.net This is a common feature in aromatic systems like pyrazine.

The substitution of different functional groups on the pyrazine ring significantly influences its electronic structure. Halogen substitution, for example, can alter the chemical potential and electrophilicity index of the molecule. researchgate.net Theoretical calculations on various pyrazine derivatives have shown that the positions of substituents can affect the geometry of the central ring, molecular orbital energies, and atomic charges. researchgate.net

Below is an interactive data table showcasing typical bond lengths in a pyrazine ring, which can be influenced by substituents like those in 2-Chloro-5-iodo-3-methyl-pyrazine.

| Bond Type | Typical Length (Å) |

| C-C | 1.39 |

| C-N | 1.33 |

| C-H | 1.08 |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgresearchgate.netaps.org This method calculates the response of the electron density to a time-dependent electromagnetic field, allowing for the determination of excitation energies and oscillator strengths. aps.orgnih.gov

TD-DFT has been successfully applied to various organic molecules to simulate their electronic absorption spectra. researchgate.netkoreascience.kr For pyrazine derivatives, TD-DFT calculations can predict the electronic transitions, including the prominent π–π* and n–π* transitions characteristic of such aromatic systems. rsc.org The accuracy of these predictions can be influenced by the choice of functional and basis set. nih.gov For example, studies have shown that hybrid functionals often provide a good balance for predicting the spectra of organic molecules. nih.gov

The solvent environment can also play a crucial role in the spectroscopic properties of a molecule. The polarizable continuum model (PCM) is often incorporated into TD-DFT calculations to account for solvent effects. rsc.orgresearchgate.net

The following table provides a conceptual overview of the types of electronic transitions in pyrazine systems that can be predicted using TD-DFT.

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 |

| n → π | Excitation of a non-bonding electron (from nitrogen) to a π antibonding orbital. | 300-500 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, intermolecular interactions, and charge transfer within a molecule. cam.ac.ukuba.arresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. cam.ac.uk

NBO analysis provides a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. rsc.orguba.ar In pyrazine systems, NBO analysis can elucidate hyperconjugative interactions and intramolecular charge transfer. rsc.org For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, NBO analysis was employed to investigate donor-acceptor interactions. researchgate.net

The analysis can quantify the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uba.ar These interactions, often represented as E(2) energies, provide insight into the strength of hyperconjugative and charge transfer effects. rsc.org

A typical NBO analysis of a substituted pyrazine might reveal the following types of interactions:

| Donor NBO | Acceptor NBO | Interaction Type |

| Lone Pair (N) | π(C=C) | n → π delocalization |

| σ(C-H) | σ(C-C) | Hyperconjugation |

| π(C=C) | π(C=N) | π-delocalization |

Molecular Docking Simulations in the Context of Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. researchgate.netsemanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.govsemanticscholar.org

The process typically involves generating a 3D structure of the ligand and docking it into the binding pocket of the receptor. researchgate.net The resulting poses are then scored based on various energy functions to identify the most favorable binding mode. researchgate.netsemanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net For example, docking studies on pyrazine-2-carboxylic acid derivatives have been used to investigate their potential as inhibitors of Mycobacterium tuberculosis InhA protein. researchgate.netsemanticscholar.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions and analyzing the structures of transition states. nih.govrsc.orgresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. nih.govresearchgate.net

For reactions involving pyrazine derivatives, quantum chemical methods can be used to:

Investigate reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be determined. nih.govnih.gov

Analyze transition state structures: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. nih.gov

Predict reaction rates: By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of a reaction can be estimated. nih.gov

Vi. Research Applications of 2 Chloro 5 Iodo 3 Methyl Pyrazine As a Chemical Building Block

Role in Advanced Organic Synthesis as a Polyfunctional Intermediate

In the realm of advanced organic synthesis, 2-Chloro-5-iodo-3-methyl-pyrazine serves as a key polyfunctional intermediate. researchgate.net Its structure allows for programmed, site-selective reactions, which is a significant advantage in the construction of complex molecules. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform sequential functionalization of the pyrazine (B50134) ring.

For instance, the iodo group can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, leaving the chloro group intact for a subsequent transformation. google.com This stepwise approach provides a high degree of control over the final molecular structure, allowing for the precise introduction of different functional groups. This capability is crucial for creating molecular diversity and for the targeted synthesis of compounds with specific properties.

Table 1: Potential Sequential Cross-Coupling Reactions using this compound

| Step | Reaction Type | Reactive Site | Potential Reagents | Resulting Functionality |

| 1 | Suzuki Coupling | C-I | Arylboronic acids | Aryl group |

| 2 | Buchwald-Hartwig Amination | C-Cl | Amines | Amino group |

| 1 | Sonogashira Coupling | C-I | Terminal alkynes | Alkynyl group |

| 2 | Stille Coupling | C-Cl | Organostannanes | Alkyl/Aryl group |

| 1 | Heck Coupling | C-I | Alkenes | Alkenyl group |

| 2 | Cyanation | C-Cl | Cyanide salts | Cyano group |

Precursor for Complex Heterocyclic Architectures and Fused Systems

The di-halogenated nature of this compound makes it an ideal starting material for the synthesis of complex heterocyclic architectures and fused ring systems. google.com By choosing appropriate reaction partners that contain multiple reactive sites, chemists can construct elaborate polycyclic molecules through cascade or one-pot reactions. For example, a reagent with two nucleophilic centers can react with both the chloro and iodo positions to form a new fused ring onto the pyrazine core.

The synthesis of imidazo[1,5-a]pyrazine (B1201761) derivatives, a class of compounds with significant biological activity, can be envisioned starting from intermediates like this compound. google.com Similarly, it can serve as a key building block in the synthesis of bis(indole)alkaloids, a class of marine natural products with interesting biological profiles, through sequential palladium-catalyzed cross-coupling reactions. nii.ac.jp The ability to construct such complex scaffolds is of high interest in the fields of natural product synthesis and drug discovery.

Utility in Medicinal Chemistry Research: Synthetic Strategies for Bioactive Scaffolds

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs containing this heterocyclic core. nih.govnih.gov The pyrazine scaffold is considered a "privileged" structure, as it can interact with a wide range of biological targets. researchgate.net this compound provides a versatile platform for the development of new bioactive molecules.

The ability to selectively functionalize this compound at two different positions is a powerful tool for designing novel molecular frameworks. researchgate.net Medicinal chemists can use this building block to systematically explore the chemical space around the pyrazine core. For example, starting from this compound, a library of derivatives can be synthesized where one position is kept constant while the other is varied with a range of different substituents. This approach allows for the efficient generation of new chemical entities (NCEs) for biological screening. The synthesis of quinoline-pyrazine carboxamides, for instance, has been explored for their potential as anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net this compound is an excellent tool for conducting SAR studies due to the differential reactivity of its halogen substituents.

A typical strategy would involve an initial cross-coupling reaction at the more reactive iodo position to introduce a key pharmacophoric element. Subsequently, the less reactive chloro position can be modified with a variety of different groups to probe the effects of size, electronics, and hydrogen bonding potential on biological activity. This systematic approach allows researchers to identify the optimal substituents for maximizing potency and selectivity while minimizing off-target effects. The synthesis of novel pyrazoline derivatives from chalcone (B49325) precursors is one example of how diverse functionalities can be introduced to study their biological effects. researchgate.net

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. The pyrazine scaffold can be incorporated into prodrug design. nih.gov For example, Favipiravir is a pyrazine-based prodrug used as an antiviral agent. nih.gov

While specific examples utilizing this compound in prodrugs are not widely reported, the functional groups on this molecule could be used to attach it to an active drug molecule via a cleavable linker. The pyrazine moiety itself could also be part of a trigger for drug release, for instance, in prodrugs activated by specific enzymes like nitroreductases, a strategy explored for halogenated phenazines. nih.gov The functionalization of the phenolic hydroxyl group in halogenated phenazines to create prodrugs is a strategy that could be adapted for pyrazine-based compounds. nih.gov

Applications in Materials Science Research: Synthesis of Functional Materials

The applications of pyrazine-based compounds extend beyond medicine into the realm of materials science. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes it an interesting component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.org

This compound can be used as a monomer in polymerization reactions to create novel conjugated polymers. The sequential cross-coupling reactions at the chloro and iodo positions allow for the controlled synthesis of well-defined polymer structures. For example, it can be used to prepare pyrazine-containing ladder polymers, which have shown promise due to their planar structures and extended π-conjugation. acs.org Furthermore, pyrazine derivatives have been used as linkers in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. acs.orgrsc.org The functionalization of these linkers can tune the properties of the resulting MOFs. rsc.org

Synthesis of Optoelectronic Materials and π-Conjugated Systems

The development of novel organic materials with tailored electronic and optical properties is a cornerstone of modern technology, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). Pyrazine, being an electron-deficient aromatic ring, is an attractive component for such materials as it can influence their electron-transporting capabilities.

A comprehensive review of scientific literature reveals that while various pyrazine derivatives have been investigated for their utility in optoelectronic materials, specific research detailing the use of this compound in the synthesis of optoelectronic materials or π-conjugated systems is not documented. The potential for this compound to serve as a building block in this area remains a subject for future investigation. The presence of both chloro and iodo groups could, in principle, allow for sequential cross-coupling reactions to build extended π-conjugated systems.

Table 1: Potential Synthetic Pathways for π-Conjugated Systems

| Reactive Site | Potential Reaction Type | Potential Coupling Partner | Resulting Linkage |

| 5-iodo | Sonogashira Coupling | Terminal Alkyne | Ethynylene |

| 5-iodo | Suzuki Coupling | Arylboronic Acid | Aryl |

| 2-chloro | Stille Coupling | Organostannane | Aryl |

| 2-chloro | Buchwald-Hartwig Amination | Amine | Amino |

This table represents theoretical possibilities for the application of this compound in the synthesis of π-conjugated systems, based on the known reactivity of its functional groups. No specific examples utilizing this compound have been reported in the literature.

Development of Pyrazine-Based Polymers and Macromolecular Architectures

Pyrazine-containing polymers are of interest for their potential applications in areas such as gas separation membranes, sensors, and as components in electronic devices. The incorporation of the pyrazine moiety into a polymer backbone can impart specific thermal, mechanical, and electronic properties.

Despite the theoretical potential of this compound as a monomer for polymerization reactions, a thorough search of the available scientific data indicates that it has not been utilized in the development of pyrazine-based polymers or other macromolecular architectures. The dual halide substitution presents an opportunity for step-growth polymerization through various cross-coupling methodologies. However, no studies have been published that demonstrate the synthesis of polymers from this specific monomer.

Table 2: Hypothetical Polymerization Strategies

| Polymerization Method | Reactive Sites Utilized | Potential Comonomer | Resulting Polymer Type |

| Suzuki Polycondensation | 5-iodo and 2-chloro | Aryldiboronic Acid | Poly(arylene-pyrazine) |

| Sonogashira Polycondensation | 5-iodo and 2-chloro | Diethynylarene | Poly(arylene-ethynylene-pyrazine) |

The polymerization strategies outlined in this table are hypothetical and based on established methods for synthesizing conjugated polymers. There is no published research on the use of this compound as a monomer.

Metal-Organic Framework (MOF) Ligand Design and Coordination Chemistry utilizing Pyrazine Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Pyrazine and its derivatives are often employed as ligands in MOF synthesis due to the ability of their nitrogen atoms to coordinate with metal centers, often leading to interesting network topologies and functionalities.

While the coordination chemistry of numerous pyrazine derivatives has been extensively studied, there is a notable absence of research on the use of this compound as a ligand in the design of Metal-Organic Frameworks. The nitrogen atoms of the pyrazine ring are potential coordination sites, and the halogen and methyl substituents could influence the resulting framework's pore size, shape, and surface chemistry. However, at present, no MOFs based on this specific ligand have been reported. The steric hindrance from the methyl and halo groups might pose challenges for coordination, or it could be leveraged to create specific framework geometries.

Table 3: Potential Coordination Modes

| Coordinating Atoms | Metal Ion Example | Potential Structure Type |

| N1, N4 (bridging) | Cu(II), Zn(II) | 2D or 3D network |

| N1 (monodentate) | Ru(II), Pt(II) | Discrete coordination complex |

This table illustrates potential ways in which this compound could theoretically coordinate to metal centers. No experimental evidence for these coordination modes with this specific compound is available in the literature.

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyrazines

The future synthesis of 2-Chloro-5-iodo-3-methyl-pyrazine and other halogenated pyrazines is increasingly geared towards sustainability and efficiency. Current multi-step syntheses, often starting from precursors like 2-chloro-5-methylpyridine (B98176), can involve harsh reagents and generate significant waste. google.comgoogle.com Emerging research focuses on greener alternatives that minimize environmental impact while maximizing yield and selectivity.

Key future directions include:

Chemo-enzymatic Methods: The use of enzymes, such as halogenases and aminotransferases, offers a promising green alternative to traditional chemical synthesis. google.com Biocatalytic routes could enable the selective halogenation of pyrazine (B50134) precursors under mild, aqueous conditions, reducing the need for hazardous solvents and reagents. Research into engineering enzymes with specific activity towards pyrazine substrates is a critical area of exploration.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors can significantly improve safety, consistency, and scalability. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and stoichiometry), which is crucial for managing exothermic halogenation reactions and minimizing the formation of byproducts.

C-H Activation/Halogenation: Direct C-H functionalization represents one of the most atom-economical approaches to synthesis. Developing catalytic systems (e.g., based on palladium, rhodium, or copper) that can selectively activate and halogenate specific C-H bonds on the pyrazine ring would revolutionize the synthesis of compounds like this compound by streamlining reaction sequences and reducing pre-functionalization steps. rsc.orgutwente.nl

A comparative look at potential synthetic improvements is presented below:

| Parameter | Traditional Synthesis | Potential Sustainable Route |

| Starting Materials | Multi-step from pyridine (B92270) precursors | Simple pyrazine or amino acid precursors |

| Reagents | Stoichiometric strong acids, harsh halogenating agents | Catalytic systems, enzymes, air as oxidant |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, bio-based solvents, or solvent-free conditions |

| Waste Profile | High E-factor (Environmental Factor) | Lower E-factor, recyclable catalysts |

| Energy Input | High temperatures, prolonged reaction times | Milder conditions, potential for ambient temperature reactions |

Exploration of New Reactivity Modes and Chemoselective Transformations for this compound

The presence of two different halogen atoms on the pyrazine ring is the most significant feature of this compound, offering a gateway to complex molecular architectures through chemoselective transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions, allowing for sequential functionalization. rsc.orgrsc.org

Future research will likely focus on:

Sequential Cross-Coupling: Systematically exploring a wide range of palladium- and copper-catalyzed reactions to selectively functionalize the C-I position first, followed by a different transformation at the C-Cl position. This allows for the controlled, stepwise introduction of different aryl, alkyl, or heteroatom substituents.

Development of Orthogonal Catalytic Systems: Identifying catalyst/ligand systems with exquisite selectivity for either the C-I or C-Cl bond, enabling "one-pot" sequential additions without the need for intermediate isolation and purification.

Novel Coupling Partners: Moving beyond standard Suzuki, Heck, and Sonogashira couplings to explore less common or newly developed cross-coupling methodologies, such as Buchwald-Hartwig amination, cyanation, and trifluoromethylation reactions at each halogen site.

The table below outlines the differential reactivity that can be exploited in transition-metal-catalyzed reactions.

| Reaction Type | Reactivity at C-I Bond | Reactivity at C--Cl Bond | Catalyst/Conditions Example |

| Suzuki Coupling | High | Low to Moderate | Pd(PPh₃)₄, base |

| Sonogashira Coupling | High | Low | PdCl₂(PPh₃)₂, CuI, base |

| Heck Coupling | High | Moderate | Pd(OAc)₂, ligand, base |

| Buchwald-Hartwig Amination | High | Moderate to High | Pd catalyst, specific ligand (e.g., XPhos), strong base |

Integration into Advanced Functional Material Systems with Tunable Properties

The unique electronic and structural properties of the pyrazine core make it an attractive component for advanced functional materials. The this compound scaffold provides handles for covalently integrating the pyrazine unit into larger systems, with the substituents allowing for the fine-tuning of material properties.

Emerging avenues include:

Organic Electronics: Pyrazine derivatives are known for their electron-deficient nature, making them suitable for n-type organic semiconductors. By using sequential cross-coupling, this compound could be used to synthesize novel conjugated polymers or small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The halogens could be replaced with electron-transporting moieties to tailor the material's LUMO level and electron mobility.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as coordinating sites for metal ions. The molecule could be functionalized with carboxylic acid or other linker groups (via transformation of the halogen groups) to serve as a new organic strut for creating MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis.

Chemosensors: The pyrazine scaffold can be incorporated into sensor molecules. The electron-withdrawing nature of the ring and its halogens can be used to modulate the fluorescence or colorimetric response upon binding to specific analytes. researchgate.net

Synergistic Application of Computational and Experimental Methodologies in Pyrazine Chemistry

The integration of computational chemistry with experimental work is a powerful strategy to accelerate the discovery and optimization of pyrazine-based molecules. nih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the structural, electronic, and reactive properties of this compound, guiding experimental efforts.

Future synergistic applications include:

Predicting Reactivity and Selectivity: Using DFT calculations to model the transition states of various cross-coupling reactions on the this compound scaffold. This can predict which halogen is more likely to react under specific catalytic conditions, saving significant experimental time and resources. researchgate.net

Designing Functional Molecules: Computational modeling can be used to design novel derivatives with desired electronic properties (e.g., for materials science) or specific binding affinities (for medicinal chemistry). For instance, methods like Natural Bond Orbital (NBO) analysis and evaluation of the molecule's electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Interpreting Spectroscopic Data: DFT calculations are invaluable for assigning vibrational modes in FT-IR and Raman spectra, and for predicting NMR chemical shifts, thus aiding in the structural confirmation of newly synthesized derivatives. researchgate.net

A study on the related 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide demonstrated the power of this approach, using DFT to analyze vibrational spectra and reactive properties. researchgate.net

| Computational Method | Application to this compound | Insight Gained |

| Density Functional Theory (DFT) | Geometry optimization, reaction pathway modeling | Predicts stable conformations, reaction barriers, chemoselectivity |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) | Guides design of dyes and optical materials |

| NBO/MEP Analysis | Calculation of atomic charges and electrostatic potential | Identifies reactive sites for functionalization |

| Molecular Docking | Simulation of binding to biological targets | Predicts potential as a scaffold for drug discovery |

High-Throughput Synthesis and Screening Methodologies for Pyrazine Library Generation

The future of drug discovery and materials development relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. This compound is an ideal scaffold for generating such libraries due to its two distinct points of chemical diversity.

Combinatorial Chemistry: Using the differential reactivity of the C-I and C-Cl bonds, a "split-and-pool" synthesis strategy can be employed. A large set of building blocks can be introduced at the C-5 position (via the iodo group), and then the resulting pool of compounds can be further diversified by reacting the C-2 position (via the chloro group) with another set of reagents.

Solid-Phase Synthesis: Immobilizing the pyrazine scaffold onto a solid support, for example, via a linker attached to the methyl group or by an initial reaction at one of the halogen sites, would facilitate library synthesis. This approach simplifies purification, as excess reagents and byproducts can be washed away, and is highly amenable to automation.

High-Throughput Screening (HTS): The development of pyrazine-based libraries necessitates parallel advances in HTS. Phenotypic screens, where compounds are tested for their effect on cell behavior, and target-based screens, which measure the inhibition of a specific enzyme, can rapidly identify "hits" from the synthesized libraries for further development. beilstein-journals.org The generation of diverse libraries from scaffolds like this compound enhances the probability of discovering compounds with novel biological activities or material properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-3-methyl-pyrazine, and how do reaction conditions influence yield?

To synthesize this compound, a multi-step approach is typically employed:

- Step 1 : Start with a pyrazine core (e.g., 3-methylpyrazine) and introduce chloro and iodo substituents via electrophilic substitution. Halogenation order is critical; iodine’s lower reactivity often requires directing groups or metal catalysts.

- Step 2 : Optimize iodination using N-iodosuccinimide (NIS) in acetic acid at 60–80°C, leveraging the methyl group’s ortho/para-directing effects .

- Step 3 : Monitor regioselectivity via HPLC or TLC. Yield improvements (60–75%) are achieved by controlling stoichiometry, temperature, and catalyst (e.g., FeCl₃) .

Q. Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 60–80°C | ±15% |

| NIS Equiv. | 1.2–1.5 | +20% |

| Catalyst | FeCl₃ (5 mol%) | +10–12% |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The methyl group at C3 appears as a singlet (~δ 2.5 ppm), while aromatic protons show coupling patterns for chloro and iodo substituents .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 258.94) and isotopic patterns for chlorine/iodine .

- X-ray Crystallography : Resolves steric effects of bulky iodo groups, though crystallization may require slow evaporation in DCM/hexane .

Advanced Research Questions

Q. How can researchers address contradictory data in halogenation regioselectivity for pyrazine derivatives?

Discrepancies often arise from competing electronic (directing groups) vs. steric effects. For example:

- Electronic Effects : The methyl group at C3 directs iodination to C5, but steric hindrance may force alternative sites. Computational modeling (DFT) predicts favorable transition states for C5 iodination .

- Case Study : In 5-Chloropyrazine-2-carboxylic acid, the carboxyl group overrides methyl directing, shifting iodination to C3 . Validate via competitive experiments with/without blocking groups .

Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?

This compound serves as a versatile intermediate in Suzuki or Ullmann couplings:

- Catalyst Screening : Pd(PPh₃)₄ outperforms CuI in aryl-aryl couplings (yield: 82% vs. 65%) but requires anhydrous conditions .

- Solvent Effects : DMF enhances solubility of iodopyrazines but may decompose at >100°C; switch to toluene for high-temperature reactions .

- Additives : K₂CO₃ or Cs₂CO₃ improves base-mediated dehalogenation side reactions .

Q. Comparative Data :

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 82 |

| CuI | DMSO | 120 | 65 |

| NiCl₂ | Ethanol | 60 | 45 |

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pyrazines with electron-withdrawing groups (Cl, I) show enhanced apoptosis induction .

- Molecular Docking : Model interactions with target proteins (e.g., EGFR kinase). The iodo group’s van der Waals radius (~1.98 Å) may fill hydrophobic pockets missed by smaller substituents .

- SAR Studies : Compare with analogs (e.g., 2-Chloro-5-fluoro-3-methyl-pyrazine) to isolate iodine’s role in bioactivity .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Iodine Handling : Requires strict control due to volatility and toxicity. Flow chemistry reduces exposure risks .

- Purification : Silica gel chromatography struggles with halogenated pyrazines; switch to recrystallization or centrifugal partition chromatography .

- Cost : NIS and Pd catalysts increase production costs. Explore KI/I₂ systems with catalytic H₂O₂ for iodination .

Q. How can researchers resolve spectral overlaps in NMR analysis of halogenated pyrazines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.